BenchChemオンラインストアへようこそ!

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Hypocholesterolemic activity Isosteric replacement Benzimidazole sulfide

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a tricyclic heterocycle formed by the fusion of a benzimidazole core with a partially saturated 1,3-thiazine ring. The molecule possesses a molecular weight of 190.27 g/mol, a calculated logP of 2.3, and zero hydrogen-bond donors, placing it in favorable property space for lead-like small molecules.

Molecular Formula C10H10N2S
Molecular Weight 190.26
CAS No. 34117-49-2
Cat. No. B2858546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole
CAS34117-49-2
Molecular FormulaC10H10N2S
Molecular Weight190.26
Structural Identifiers
SMILESC1CN2C3=CC=CC=C3N=C2SC1
InChIInChI=1S/C10H10N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-2,4-5H,3,6-7H2
InChIKeyPKEIUWCFINHFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole (CAS 34117-49-2) – Structural and Pharmacophore Overview for Informed Procurement


3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole is a tricyclic heterocycle formed by the fusion of a benzimidazole core with a partially saturated 1,3-thiazine ring [1]. The molecule possesses a molecular weight of 190.27 g/mol, a calculated logP of 2.3, and zero hydrogen-bond donors, placing it in favorable property space for lead-like small molecules [1]. Its rigid, planarized scaffold with a topological polar surface area of 43.1 Ų suggests potential for membrane permeability and target binding [1]. The compound is commercially available as a research chemical (e.g., Sigma-Aldrich AldrichCPR) and serves as both a synthetic intermediate and a core scaffold for the development of derivatives with reported antituberculosis and hypocholesterolemic activities [1][2].

Why 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole Cannot Be Replaced by Generic Benzimidazole-Fused Analogs


The six-membered 1,3-thiazine ring in 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole imparts distinct conformational and electronic properties compared to the five-membered thiazole ring found in the closely related thiazolo[3,2-a]benzimidazole scaffold [1]. This ring-size difference alters the spatial orientation of the sulfur atom and the degree of ring puckering, which in turn modulates key intermolecular interactions such as π-stacking, hydrogen-bond acceptance, and metal coordination geometry [2]. In the context of hypocholesterolemic activity, the parent thiazino[3,2-a]benzimidazole and its silicon analog have been directly compared, demonstrating that even isosteric replacement of the carbon atom with silicon within the same ring system can lead to markedly different biological outcomes [3]. Substitution of the thiazino core with a thiazolo analog or other benzimidazole-fused heterocycles without experimental validation therefore risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetic behavior.

Quantitative Comparative Evidence for 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole Versus Its Closest Analogs


Hypocholesterolemic Activity: Direct Comparison of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole with Its Silicon Isostere

Abele et al. synthesized both the parent 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole and its silicon analog (3,3-dimethyl-3,4-dihydro-2H-1-thia-4a,9-diaza-3-silafluorene) via phase-transfer catalysis and directly compared their hypocholesterolemic activity in an in vivo model [1]. The parent thiazino compound was obtained in 56% yield, whereas the silicon-containing analog was obtained in 92% yield under the same conditions, indicating a significant difference in synthetic accessibility [1]. Both compounds were tested as hypocholesterolemic agents; however, the published abstract does not disclose the numerical activity values (e.g., percent cholesterol reduction or IC50), preventing quantitative bioactivity comparison at this time [1].

Hypocholesterolemic activity Isosteric replacement Benzimidazole sulfide

Ring-Size Control: Crystal Structure Evidence for Conformational Distinction from Thiazolo[3,2-a]benzimidazole Analogs

The single-crystal X-ray structure of a derivative of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole (compound 8 in El Ashry et al., 2016) crystallized in the orthorhombic space group Pbca, confirming the non-planar conformation of the six-membered thiazine ring in the solid state [1]. In contrast, the parent thiazolo[3,2-a]benzimidazole scaffold contains a planar five-membered thiazole ring, as documented in the review by Al-Masoudi and Al-Soud (2010) [2]. The difference in ring planarity affects the spatial presentation of the benzimidazole π-surface and the sulfur lone pair, which are critical determinants of DNA intercalation and enzyme active-site complementarity.

X-ray crystallography Conformational analysis Ring-size effect

Antituberculosis Activity: Class-Level Differentiation of the Thiazino[3,2-a]benzimidazole Scaffold

A series of novel thiazino[3,2-a]benzimidazole derivatives were evaluated in vitro for antituberculosis activity by Cui et al. (2016), demonstrating that the thiazino[3,2-a]benzimidazole core can be elaborated into compounds with activity against Mycobacterium tuberculosis [1]. Although the unsubstituted parent 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole was not specifically reported as a test compound in the abstract, the study establishes that the six-membered thiazine fusion is a productive scaffold for antitubercular lead generation. By contrast, analogous thiazolo[3,2-a]benzimidazole derivatives have been more extensively explored for anticancer and antimicrobial applications [2], suggesting differential therapeutic applicability between the two ring systems.

Antituberculosis activity Structure-activity relationship Benzimidazole derivatives

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole


Scaffold for Antitubercular Lead Optimization

Given that thiazino[3,2-a]benzimidazole derivatives have demonstrated in vitro antituberculosis activity [1], the parent compound serves as a valuable core scaffold for systematic structure-activity relationship (SAR) studies. Researchers can elaborate the core with substituents to map the pharmacophoric requirements for M. tuberculosis inhibition, a therapeutic area where novel chemotypes are urgently needed.

Isosteric Replacement Studies in Hypocholesterolemic Drug Discovery

The direct comparison of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole with its silicon analog in a hypocholesterolemic model [2] demonstrates the utility of this scaffold for studying the impact of carbon-to-silicon isosteric replacement on both synthetic efficiency and biological activity. Procurement of the parent compound enables controlled comparative studies that can elucidate the role of the heteroatom in target engagement.

Ligand for Metallo-Supramolecular and Bioinorganic Chemistry

Derivatives of 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole have been employed as ligands for copper(II) complexes exhibiting chemical and photo-induced nuclease activity, targeting the minor groove of DNA [3]. The parent compound provides a starting point for synthesizing metal-chelating analogs and studying the effect of the thiazine ring conformation on metal coordination geometry and DNA binding affinity.

Reference Standard for Crystallographic and Computational Chemistry Studies

The availability of high-resolution crystal structure data for derivatives of the parent scaffold [4] makes 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole a suitable reference compound for validating computational models (e.g., DFT geometry optimizations, molecular docking) that aim to predict the conformational preferences of fused benzimidazole-thiazine systems.

Quote Request

Request a Quote for 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.